Aspinolide B

Overview

Description

Aspinolide B is a polyketide-derived compound produced by the fungus Trichoderma arundinaceum . It is a bioactive natural product and has been found to have fungicidal activity .

Synthesis Analysis

The synthesis of Aspinolide B involves two polyketide synthase genes, asp1 and asp2 . These genes are required for Aspinolide B production, with asp2 responsible for the formation of a 10-member lactone ring and asp1 for the formation of a butenoyl substituent at position 8 of the lactone ring .Molecular Structure Analysis

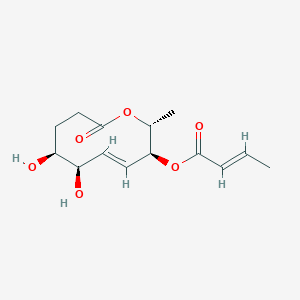

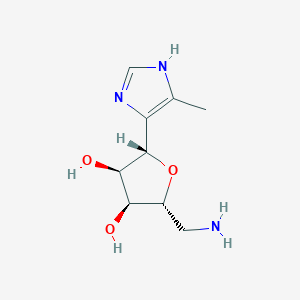

Aspinolide B contains a total of 40 bonds, including 20 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 ten-membered ring, 2 esters (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

The biosynthesis of Aspinolide B involves the formation of a 10-member lactone ring and a butenoyl substituent at position 8 of the lactone ring . Blocking Aspinolide B production increases the production of the terpenoid harzianum A .Scientific Research Applications

Agriculture: Plant Growth Regulation

Aspinolide B has been identified as having plant growth regulatory activity . It has been shown to promote the growth of Solanum lycopersicum (tomato) lateral roots at a concentration of 50 µg/ml . This suggests potential applications in agriculture to enhance plant growth and productivity.

Antifungal Applications

In the realm of biological control, Aspinolide B is produced by Trichoderma arundinaceum, a fungus known for its antagonistic activity against crop diseases caused by other fungi . The compound’s antifungal properties could be harnessed to develop natural fungicides that protect crops without the environmental impact of synthetic chemicals.

Genetic Research: Polyketide Synthase Genes

Aspinolide B biosynthesis involves polyketide synthase genes, specifically asp1 and asp2 . Understanding these genes’ roles offers insights into genetic engineering techniques that could optimize the production of beneficial secondary metabolites in fungi.

Chemical Synthesis: Stereoselective Total Synthesis

The stereoselective total synthesis of Aspinolide B has been achieved, which is a significant step in the field of synthetic chemistry . This opens up possibilities for the large-scale production of Aspinolide B and its analogs for research and commercial use.

Environmental Science: Biocontrol Agent

Aspinolide B’s role in the biocontrol activity of T. arundinaceum highlights its environmental significance . It could be used as a biocontrol agent in sustainable agriculture practices to reduce reliance on chemical pesticides.

Molecular Biology: Gene Cluster Analysis

The gene cluster responsible for Aspinolide B production is present in a limited number of Trichoderma species . Studying this cluster can provide molecular biologists with a deeper understanding of evolutionary biology and the diversification of metabolic pathways.

Biochemistry: Secondary Metabolite Interaction

Research has shown that blocking Aspinolide B production can increase the production of another metabolite, harzianum A . This interaction between secondary metabolites can be studied further to understand the biochemical pathways and regulatory mechanisms in fungi.

Mechanism of Action

Future Directions

properties

IUPAC Name |

[(2R,3S,4E,6R,7S)-6,7-dihydroxy-2-methyl-10-oxo-2,3,6,7,8,9-hexahydrooxecin-3-yl] (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-3-4-13(17)20-12-7-5-10(15)11(16)6-8-14(18)19-9(12)2/h3-5,7,9-12,15-16H,6,8H2,1-2H3/b4-3+,7-5+/t9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONWLSGBOITROJ-NYKMOZCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC1C=CC(C(CCC(=O)OC1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O[C@H]1/C=C/[C@H]([C@H](CCC(=O)O[C@@H]1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017470 | |

| Record name | Aspinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspinolide B | |

CAS RN |

188605-15-4 | |

| Record name | Aspinolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188605154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Aspinolide B and where is it found?

A1: Aspinolide B is a 10-membered lactone polyketide primarily produced by the fungus Aspergillus ochraceus. [, ] It was first discovered through chemical screening methods in cultures of this fungus under altered fermentation conditions. [] Later, it was also found to be produced by Trichoderma arundinaceum, a fungus known for its biocontrol potential. [, ]

Q2: What is the chemical structure of Aspinolide B?

A2: While the exact spectroscopic data may be found in the original research articles, Aspinolide B's structure is characterized by a 10-membered lactone ring, containing multiple chiral centers. This structural complexity makes its synthesis challenging, and several approaches have been explored, including Nozaki–Hiyama–Kishi reactions [] and ring-closing metathesis. [, ]

Q3: Has the total synthesis of Aspinolide B been achieved?

A3: Yes, the first total synthesis of Aspinolide B was achieved and reported, confirming its absolute stereochemistry through Helmchen's method. [] This synthesis was significant because it corrected the previously reported specific optical rotation of the compound.

Q4: How does the production of Aspinolide B change in Trichoderma arundinaceum?

A5: Interestingly, when the gene responsible for the production of Harzianum A (a trichothecene) is disrupted in Trichoderma arundinaceum, the fungus overproduces Aspinolide B and other related compounds. [] This suggests a possible cross-pathway regulation mechanism between terpene and polyketide synthesis in this organism.

Q5: Are there other Aspinolides, and what is their significance?

A6: Yes, several other Aspinolides (C, D, E, F, G, and J) have been identified. [, , ] Their discovery further emphasizes the existence of a complex terpene-polyketide cross-pathway in Trichoderma arundinaceum. [] The variations in their structures, and potentially their biological activities, make them interesting targets for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)